molecular formula C29H30N4O4S3 B2958572 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 449770-35-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2958572
CAS No.: 449770-35-8
M. Wt: 594.76
InChI Key: JQNAYHVVENBPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex small molecule featuring a benzamide core fused with a tetrahydrothieno-pyridine scaffold. Key structural motifs include:

  • A benzo[d]thiazole moiety, known for enhancing binding affinity in kinase inhibitors through aromatic π-π interactions.
  • A 4-methylpiperidinylsulfonyl group, which improves solubility and metabolic stability compared to alkyl or ester substituents.

The compound’s synthesis and structural characterization likely employ crystallographic tools such as the SHELX system, a widely recognized software suite for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S3/c1-18-11-15-33(16-12-18)40(36,37)21-9-7-20(8-10-21)27(35)31-29-26(28-30-23-5-3-4-6-24(23)38-28)22-13-14-32(19(2)34)17-25(22)39-29/h3-10,18H,11-17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNAYHVVENBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates a variety of functional groups that contribute to its biological activity. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O2S, with a molecular weight of 413.6 g/mol. The compound features a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and a sulfonamide group, which are known for their diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives exhibiting structural similarities were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for several derivatives against COX enzymes were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0334.4 ± 0.10
Celecoxib0.04 ± 0.010.04 ± 0.01

These findings suggest that modifications in the structure can significantly enhance anti-inflammatory effects by targeting COX pathways .

Anticancer Potential

The benzothiazole component in the compound has been associated with anticancer properties in various studies. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including the modulation of cell cycle progression and apoptosis-related proteins .

Antimicrobial Activity

Compounds containing thieno[2,3-c]pyridine structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the benzothiazole moiety enhances this activity by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron-donating groups : The presence of electron-donating substituents on the benzothiazole ring enhances anti-inflammatory activity.
  • Sulfonamide group : This functional group is pivotal for biological activity due to its ability to form hydrogen bonds with target enzymes.
  • Piperidine moiety : Contributes to improved solubility and bioavailability.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Pyrimidine Derivatives : A study reported that certain pyrimidine derivatives exhibited significant anti-inflammatory effects through COX inhibition, paralleling findings for the compound .
  • Benzothiazole-Based Antitubercular Agents : Research focused on benzothiazole derivatives indicated promising in vitro and in vivo activity against tuberculosis, showcasing the potential therapeutic applications of compounds containing similar structures .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID/CAS Core Structure Substituents Potential Pharmacological Implications
Main Compound Benzamide + thieno-pyridine 6-acetyl, 4-methylpiperidinylsulfonyl Enhanced solubility and kinase selectivity
832674-14-3 Benzamide + benzothiazole 6-ethoxy, 3-(2,2,3,3-tetrafluoropropoxymethyl) Increased lipophilicity; possible CNS activity
832674-31-4 Benzamide + thieno-pyridine Ethyl ester, trifluoromethyl Lower metabolic stability due to ester group
955314-84-8 Acetamide + triazolo-thiadiazole 4-ethylphenoxy, methyltriazolothiadiazole Antimicrobial or antiviral activity

Key Observations:

Substituent Effects :

  • The 4-methylpiperidinylsulfonyl group in the main compound likely offers better aqueous solubility compared to the ethyl ester in 832674-31-4, which may hydrolyze rapidly in vivo .
  • The 6-ethoxy group in 832674-14-3 could enhance membrane permeability but reduce polar interactions with target proteins.

Core Scaffold Variations: The triazolo-thiadiazole core in 955314-84-8 is associated with antimicrobial activity, diverging from the thieno-pyridine/benzothiazole scaffolds linked to kinase inhibition . The tetrafluoropropoxymethyl group in 832674-14-3 introduces steric and electronic effects that may alter binding kinetics.

Pharmacological and Computational Predictions

While direct activity data are unavailable, computational tools like Hit Dexter 2.0 could predict binding behavior. For example:

  • The main compound’s sulfonyl group may reduce promiscuous binding compared to analogs with flexible alkyl chains .
  • The benzo[d]thiazole moiety in both the main compound and 832674-14-3 is a known pharmacophore in kinase inhibitors, suggesting shared target profiles .

Research and Development Considerations

Structural Analysis : Tools like SHELX enable precise determination of crystal structures, critical for optimizing substituent geometry .

Data Reliability : Studies should prioritize authoritative sources to mitigate biases, as highlighted in .

Synthetic Challenges : Introducing sulfonyl groups (as in the main compound) requires specialized reagents compared to ester or ether derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.